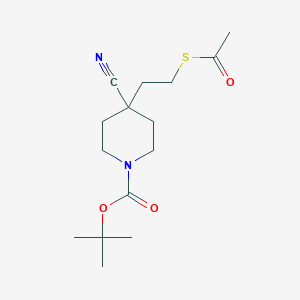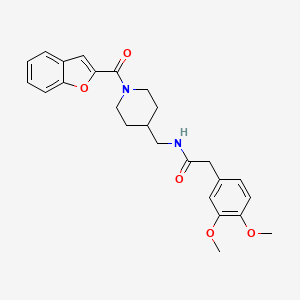
N-Hydroxyphenanthrene-9-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Hydroxyphenanthrene-9-carboximidamide” is a chemical compound with the molecular formula C15H12N2O and a molecular weight of 236.27 . It is a derivative of 9-Hydroxyphenanthrene, which is an important derivative of phenanthrene used in the fields of organic synthesis, material chemistry, and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of “this compound” and its derivatives is a challenging process due to the lack of strategies for regioselective functionalization, especially on C1–C8 sites . Phenanthrene, the second most abundant polycyclic aromatic hydrocarbon in coal tar, can be used for large-scale preparation of 9-hydroxyphenanthrene .Wissenschaftliche Forschungsanwendungen
Interaction with Human Serum Albumin
Research on 9-Hydroxyphenanthrene, a representative hydroxyl metabolite of phenanthrene, shows its potential hazardous effects on organisms. A study investigated the molecular interaction between human serum albumin (HSA) and 9-hydroxyphenanthrene using multispectroscopic and molecular docking techniques. It was found that 9-hydroxyphenanthrene quenches HSA fluorescence through a mixed static and dynamic process, forming a 1:1 complex. This strong binding is spontaneous and entropy-driven, suggesting significant implications for understanding the potential effects of hydroxyl metabolites of polycyclic aromatic hydrocarbons (PAHs) on functional biomacromolecules (Jing Zhang et al., 2020).
Biodegradation of Phenanthrene
Another line of research focuses on the biodegradation of phenanthrene, a widespread PAH contaminant, by the endophytic fungus Phomopsis liquidambari both in vitro and in vivo. This study provides insights into the metabolic mechanism of phenanthrene degradation by this fungus and its potential for bioremediation through the P. liquidambari-rice combination. The fungus was able to use phenanthrene as a carbon and energy source, removing over 77% of added phenanthrene after 10 days, highlighting its capability to respond to phenanthrene pollution stress and mitigate its accumulation in plants (W. Fu et al., 2018).
Antioxidant Activity of Hydroxylated Phenanthrenes
Furthermore, the synthesis and antioxidant activity of hydroxylated phenanthrenes as cis-restricted resveratrol analogues have been studied. This research aimed at designing hydroxylated phenanthrenes differing in the number and position of hydroxyl groups and evaluating their antioxidant activities. The study found that most hydroxylated phenanthrenes exhibited more effective antioxidant activity than resveratrol, with 2,4,6-trihydroxyl phenanthrene showing superior activity. This suggests that hydroxylated phenanthrenes could be a novel type of resveratrol-directed antioxidants (De-Jun Ding et al., 2012).
Zukünftige Richtungen
The future research direction of 9-hydroxyphenanthrene, a derivative of “N-Hydroxyphenanthrene-9-carboximidamide”, involves the development of methods for regioselective functionalization of 9-hydroxyphenanthrene and its ether derivatives on different sites . This could potentially expand its applications in the fields of organic synthesis, material chemistry, and pharmaceutical chemistry .
Wirkmechanismus
Target of Action
Phenanthrene-9-carboxamidoxime, also known as N-Hydroxyphenanthrene-9-carboximidamide or MFCD28166167, is a complex compound with a variety of potential targets. One of the primary targets of phenanthrene and its derivatives is DNA . Due to its planar structure, phenanthrene and its derivatives can intercalate between the DNA base pairs and inhibit the enzymes involved in the synthesis of DNA .
Mode of Action
The compound interacts with its targets primarily through intercalation . This process involves the insertion of phenanthrene-9-carboxamidoxime molecules between the base pairs of DNA, disrupting the normal function of the DNA and inhibiting the enzymes that are involved in DNA synthesis .
Result of Action
The molecular and cellular effects of Phenanthrene-9-carboxamidoxime’s action are diverse. In zebrafish cardiomyocytes, phenanthrene exposure resulted in a significant shortening of action potential duration . This could potentially reduce refractoriness and increase susceptibility to certain arrhythmia triggers, such as premature ventricular contractions .
Biochemische Analyse
Biochemical Properties
Phenanthrene-9-carboxamidoxime, like other phenanthrene derivatives, can interact with various biomolecules. For instance, phenanthrene has been found to induce oxidative stress in organisms such as earthworms, leading to damage to biomacromolecules including lipids, proteins, and DNA
Cellular Effects
Studies on phenanthrene have shown that it can induce oxidative stress, leading to cellular damage . It can also affect microbial electricity generation, suggesting it may influence cellular energy production .
Molecular Mechanism
Phenanthrene has been found to induce oxidative stress, leading to damage to biomacromolecules
Temporal Effects in Laboratory Settings
The temporal effects of Phenanthrene-9-carboxamidoxime in laboratory settings are not well-documented. Studies on phenanthrene have shown that its effects can change over time. For instance, phenanthrene has been found to induce oxidative stress in earthworms, with effects increasing over a 14-day exposure period .
Dosage Effects in Animal Models
The effects of Phenanthrene-9-carboxamidoxime at different dosages in animal models are not well-documented. Studies on phenanthrene have shown that its effects can vary with dosage. For instance, phenanthrene has been found to have a relatively high toxicity to earthworms, with the LC50 determined to be 56.68 mg kg−1 after a 14-day exposure .
Metabolic Pathways
Studies on phenanthrene have shown that it can be metabolized by plants, with intermediate degradation compounds identified .
Transport and Distribution
Studies on phenanthrene have shown that it can be taken up by plant roots and translocated to various aerial parts .
Subcellular Localization
Studies on phenanthrene have shown that it can accumulate in plant root cell walls and organelles .
Eigenschaften
IUPAC Name |
N'-hydroxyphenanthrene-9-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-15(17-18)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,18H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHLPYXRSPWJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

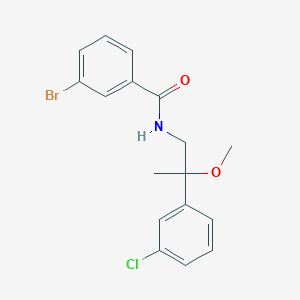

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2933754.png)
![1-(3,4-Dimethylphenyl)-4-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyrrolidin-2-one](/img/structure/B2933756.png)
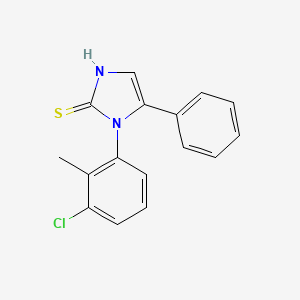
![N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B2933762.png)
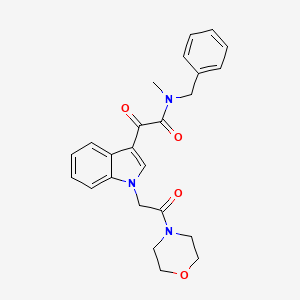
![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2933764.png)
![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carbothioamide](/img/structure/B2933767.png)
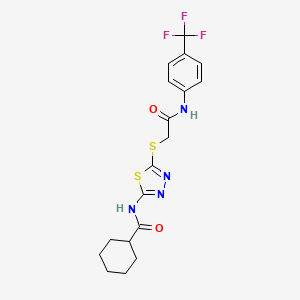
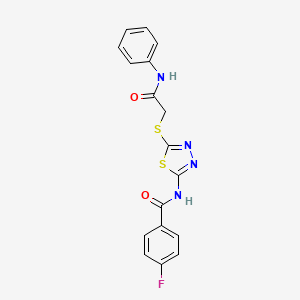
![N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide](/img/structure/B2933772.png)
